1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid

12-Lipoxygenase Inhibition Antipsoriatic Probe Development Eicosanoid Pathway Modulation

1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a cyclopropane-1,1-dicarboxylic acid monoamide derivative bearing a para-iodophenyl substituent (molecular weight 331.11 g/mol, C₁₁H₁₀INO₃). The compound is classified as a building block or small-molecule scaffold within the aryl carbamoyl cyclopropane carboxylic acid family.

Molecular Formula C11H10INO3
Molecular Weight 331.11 g/mol
CAS No. 1247901-32-1
Cat. No. B1527295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid
CAS1247901-32-1
Molecular FormulaC11H10INO3
Molecular Weight331.11 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)NC2=CC=C(C=C2)I)C(=O)O
InChIInChI=1S/C11H10INO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)
InChIKeyFCDDYSVRQPWCDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS 1247901-32-1): A Halogenated Cyclopropane Scaffold for Inhibitor Development


1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a cyclopropane-1,1-dicarboxylic acid monoamide derivative bearing a para-iodophenyl substituent (molecular weight 331.11 g/mol, C₁₁H₁₀INO₃) . The compound is classified as a building block or small-molecule scaffold within the aryl carbamoyl cyclopropane carboxylic acid family . Its defining structural feature—a carbon-iodine bond on the aromatic ring—confers distinct physicochemical properties (predicted LogP ~2.9–3.2, steric bulk) and synthetic reactivity (facile oxidative addition in cross-coupling chemistry) not available with the corresponding fluoro, chloro, or bromo analogs [1]. A single biological activity datum is recorded in public databases: IC₅₀ = 3,000 nM against 12-lipoxygenase (12-LO), as measured by inhibition of 12(S)-HETE biosynthesis in mouse epidermal homogenate [2].

Why 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic Acid Cannot Be Substituted by Non-Iodinated Analogs


Within the aryl carbamoyl cyclopropane carboxylic acid class, simple halogen replacement (F → Cl → Br → I) is not functionally neutral. The iodine atom introduces the largest van der Waals radius (2.15 Å vs. 1.85 Å for Br, 1.75 Å for Cl, 1.47 Å for F) and the highest polarizability among halogens, which translates into stronger halogen-bonding potential, enhanced hydrophobic contact area, and ~10–100× greater reactivity in palladium-catalyzed cross-coupling reactions due to the weaker C–I bond dissociation energy [1]. The target compound's single reported 12-lipoxygenase IC₅₀ of 3,000 nM also provides a quantitative anchor for structure-activity exploration that is absent for the 4-fluoro (CAS 849217-48-7), 4-chloro (CAS 113136-79-1), and 4-bromo analogs in the same assay [2]. Consequently, researchers designing 12-LO inhibitors, halogen-bond-directed supramolecular assemblies, or late-stage diversification strategies cannot interchangeably select the fluoro or chloro congener without losing or altering these distinct properties [3].

Quantitative Differentiation Evidence for 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid vs. Closest Analogs


12-Lipoxygenase Inhibitory Potency: Iodo-Substituted Compound vs. Anthralin Baseline in Mouse Epidermal Homogenate

The target compound exhibits an IC₅₀ of 3,000 nM against 12-lipoxygenase in mouse epidermal homogenate, as reported in ChEMBL_207/BindingDB [1]. The classical antipsoriatic agent anthralin, a known 12-LO inhibitor, demonstrates an IC₅₀ of 50,000 nM (50 µM) under comparable conditions (mouse epidermal homogenate, 12-HETE production assay) [2]. The ~17-fold greater potency of the iodo-substituted cyclopropane derivative relative to anthralin indicates that this scaffold can achieve meaningful target engagement at substantially lower concentrations.

12-Lipoxygenase Inhibition Antipsoriatic Probe Development Eicosanoid Pathway Modulation

Carbon-Iodine Bond Lability Enables Superior Synthetic Diversification vs. Bromo, Chloro, and Fluoro Analogs

The C–I bond in the 4-iodophenyl substituent undergoes oxidative addition to Pd(0) significantly faster than the corresponding C–Br, C–Cl, or C–F bonds. The relative reactivity order (C–I >> C–Br > C–Cl >> C–F) is a well-established principle in organometallic chemistry, with the C–I bond being approximately 10–100× more reactive than C–Br under standard Suzuki-Miyaura or Sonogashira conditions [1]. This differential reactivity is class-level inference based on the fundamental properties of aryl halides; the carbamoyl cyclopropane carboxylic acid scaffold is compatible with these transformations, enabling site-selective diversification that is kinetically inaccessible or low-yielding with the bromo or chloro analogs.

Palladium Cross-Coupling C–I Oxidative Addition Late-Stage Functionalization Building Block Reactivity

Increased Molecular Volume and Halogen-Bonding Potential of the 4-Iodo Substituent Relative to 4-Fluoro Analog

The 4-iodophenyl group provides a van der Waals volume approximately 2.5× larger at the halogen position than the 4-fluorophenyl analog (iodine van der Waals radius: 2.15 Å; fluorine: 1.47 Å) [1]. Additionally, iodine's high polarizability and the presence of a σ-hole enable directional halogen-bonding interactions with Lewis bases (e.g., backbone carbonyl oxygens, carboxylate side chains) that are energetically negligible for fluorine and substantially weaker for chlorine [2]. Computational studies indicate that an iodophenyl halogen bond can contribute 2–5 kcal/mol of additional binding energy compared to a fluorophenyl in protein-ligand complexes with suitable acceptor geometry [3].

Halogen Bonding Supramolecular Chemistry Drug-Target Complementarity Pharmacophore Design

Meta-Iodo Regioisomer (CAS 1249876-27-4) Represents a Structurally Distinct Comparator With Uncharacterized Biological Activity

The closest structural analog of the target compound (4-iodo substitution) is its meta-iodo regioisomer, 1-[(3-iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS 1249876-27-4) . The positional shift of the iodine from para to meta alters the spatial orientation of the halogen relative to the cyclopropane-carboxylic acid core, impacting both molecular shape (different dipole moment orientation) and potential for halogen-bonding interactions . Importantly, no quantitative biological activity data (IC₅₀, Kd, etc.) is publicly available for the 3-iodo regioisomer, leaving the functional consequences of this positional isomerism uncharacterized [1].

Regioisomer Differentiation Positional SAR 3-Iodophenyl vs. 4-Iodophenyl

Amide-Linked Carboxylic Acid Core Distinguishes the Target Compound from Directly Attached 1-(4-Iodophenyl)cyclopropanecarboxylic Acid (CAS 124276-89-7)

The target compound incorporates a carbamoyl (-NH-CO-) linker between the cyclopropane-1-carboxylic acid core and the 4-iodophenyl ring, adding one hydrogen-bond donor (amide N-H) and one acceptor (amide C=O) to the pharmacophore . In contrast, 1-(4-iodophenyl)cyclopropanecarboxylic acid (CAS 124276-89-7) has the phenyl ring directly attached to the cyclopropane ring, eliminating the amide linkage and reducing the hydrogen-bonding capacity . This linker difference increases the molecular weight from 288.08 g/mol (direct attachment) to 331.11 g/mol (carbamoyl), alters the spatial separation between the carboxylic acid and the iodophenyl ring, and introduces conformational flexibility at the amide bond that can modulate target recognition .

Carbamoyl Linker Hydrogen-Bonding Capacity Scaffold Comparison Amide vs. Direct Attachment

Validated Application Scenarios for 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS 1247901-32-1)


Starting Point for Antipsoriatic Lead Optimization Targeting 12-Lipoxygenase

The compound's documented 12-LO inhibitory activity (IC₅₀ = 3,000 nM) provides a validated biochemical starting point for antipsoriatic drug discovery [1]. With approximately 17-fold greater potency than anthralin in the 12-HETE production assay [2], this scaffold offers a distinct chemotype for medicinal chemistry optimization. Researchers can systematically modify the cyclopropane carboxylic acid moiety, the amide linker, and the 4-iodophenyl substituent to improve potency and selectivity while retaining the unique C–I bond for late-stage diversification.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling at the 4-Iodo Position

The 4-iodophenyl substituent serves as a privileged synthetic handle for Pd-catalyzed Suzuki-Miyaura, Sonogashira, and related cross-coupling reactions [1]. The carbamoyl cyclopropane carboxylic acid core is expected to be compatible with standard coupling conditions, enabling the rapid generation of libraries of biaryl, alkyne-linked, or aminated derivatives [2]. This positions the compound as a versatile building block for parallel synthesis in medicinal chemistry programs.

Halogen-Bond-Directed Fragment Screening and Structure-Based Design

The iodine atom's strong σ-hole donor character and large van der Waals radius (2.15 Å) make this compound a candidate for fragment-based screening against targets with halogen-accepting hot spots, such as kinase ATP-binding sites, bromodomains, or protein-protein interaction interfaces [1]. X-ray crystallographic studies of the compound bound to target proteins could provide direct evidence of iodine-mediated halogen-bonding interactions, guiding rational optimization [2].

Regioisomer-Controlled SAR Studies Comparing 4-Iodo (Para) vs. 3-Iodo (Meta) Substitution

The availability of both the 4-iodo (CAS 1247901-32-1) and 3-iodo (CAS 1249876-27-4) regioisomers of the carbamoyl cyclopropane carboxylic acid scaffold enables systematic positional SAR studies [1]. By comparing the biological activity profiles of these regioisomers in parallel assays, researchers can deconvolute the contribution of iodine spatial orientation to target binding, a fundamental question in halogen-based drug design that cannot be addressed with single-position analogs [2].

Quote Request

Request a Quote for 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.